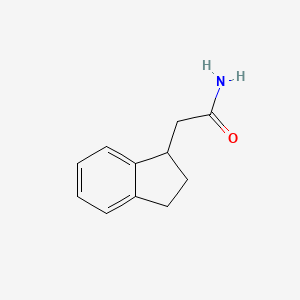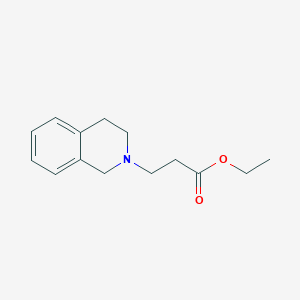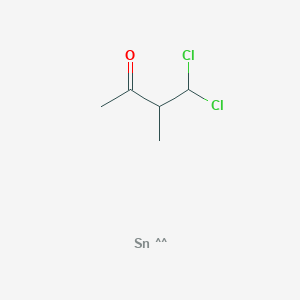
CID 71365253
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “CID 71365253” is known as Tin, dichlorodimethyl(2-propanone)-. This compound is a derivative of tin and is characterized by its unique chemical structure, which includes dichlorodimethyl groups attached to a 2-propanone backbone. It is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tin, dichlorodimethyl(2-propanone)- typically involves the reaction of tin tetrachloride with dimethyl ketone (acetone) under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the intermediate products. The reaction can be represented as follows:
SnCl4+2CH3COCH3→SnCl2(CH3)2CO+2HCl
Industrial Production Methods
In industrial settings, the production of Tin, dichlorodimethyl(2-propanone)- is scaled up by using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Tin, dichlorodimethyl(2-propanone)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state tin compounds.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The dichlorodimethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tin dioxide, while reduction could produce tin dichloride.
Scientific Research Applications
Tin, dichlorodimethyl(2-propanone)- has several applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential use in drug development and as a therapeutic agent.
Industry: It is used in the production of coatings, adhesives, and other materials due to its unique chemical properties.
Mechanism of Action
The mechanism by which Tin, dichlorodimethyl(2-propanone)- exerts its effects involves its interaction with various molecular targets. The compound can coordinate with metal ions and form complexes that influence catalytic activity. It also interacts with organic molecules through its dichlorodimethyl groups, affecting their reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
Tin tetrachloride: A precursor in the synthesis of Tin, dichlorodimethyl(2-propanone)-.
Dimethyltin dichloride: A related compound with similar chemical properties.
Tin dioxide: An oxidation product of Tin, dichlorodimethyl(2-propanone)-.
Uniqueness
Tin, dichlorodimethyl(2-propanone)- is unique due to its specific combination of dichlorodimethyl groups and a 2-propanone backbone. This structure imparts distinct reactivity and stability, making it valuable in various applications.
Properties
Molecular Formula |
C5H8Cl2OSn |
|---|---|
Molecular Weight |
273.73 g/mol |
InChI |
InChI=1S/C5H8Cl2O.Sn/c1-3(4(2)8)5(6)7;/h3,5H,1-2H3; |
InChI Key |
QVYLYVLBLZGAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(Cl)Cl)C(=O)C.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



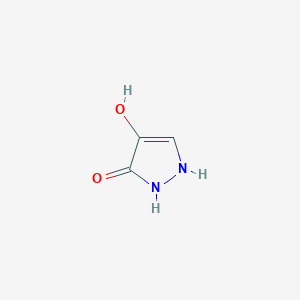
![(2-Ethyl-1,4-dioxaspiro[4.5]decan-2-yl)methanol](/img/structure/B14635356.png)
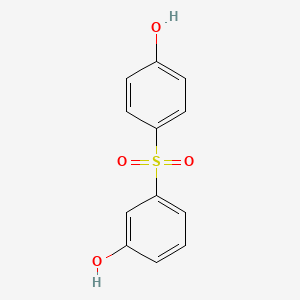
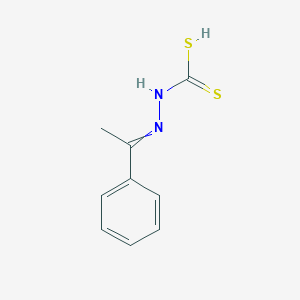
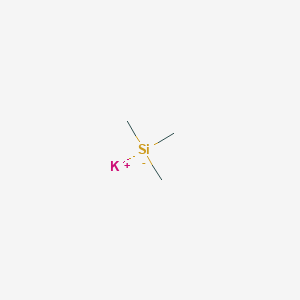
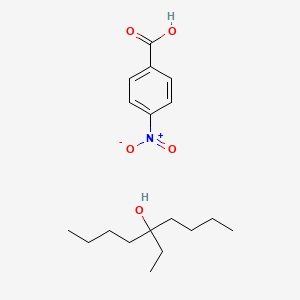
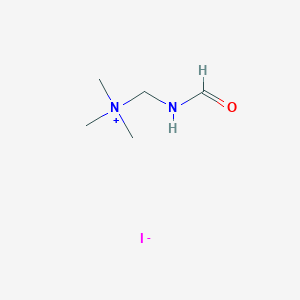
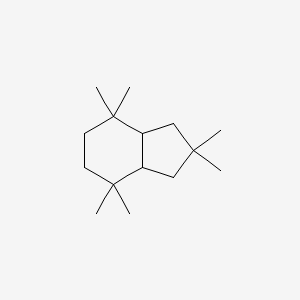
![6-{2-[(1e)-3,3-Dipropyltriaz-1-en-1-yl]phenyl}-1,3,5-triazine-2,4-diamine](/img/structure/B14635394.png)


